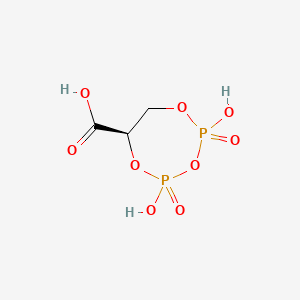
Cyclic-2,3-diphosphoglycerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclic 2,3-bisphospho-D-glyceric acid is a bisphosphoglyceric acid. It derives from a D-glyceric acid. It is a conjugate base of a cyclic 2,3-bisphospho-D-glycerate(3-).
Aplicaciones Científicas De Investigación
Microbial Protection and Whole-Cell Production
Cyclic 2,3-diphosphoglycerate (cDPG) plays a crucial role in protecting microbial cells against extreme conditions like high temperature and osmolarity. A study by De Rose, Finnigan, Harmer, and Littlechild (2021) demonstrated the successful introduction of the biosynthetic pathway for cDPG into the thermophilic bacterium Thermus thermophilus. This enabled the production of cDPG in vivo, suggesting the potential for commercial applications in cosmetics and healthcare (De Rose et al., 2021).
Quantification and Analysis Techniques
Van Alebeek et al. (1992) developed a novel method to quantify intermediates in cDPG metabolism using ion-chromatographic separation. This method provided a faster and more reliable analysis compared to previous techniques, essential for understanding the enzyme conversions involved in cDPG metabolism (Van Alebeek et al., 1992).
Genetic and Enzymatic Studies
Matussek et al. (1998) focused on the genetic and enzymatic aspects of cDPG synthesis. They purified and characterized the enzyme cyclic 2,3-diphosphoglycerate synthetase (cDPGS) from Methanothermus fervidus, providing insights into the enzyme's role in hyperthermophilic methanogens (Matussek et al., 1998).
Metabolic and Physiological Role
Gorkovenko and Roberts (1993) explored cDPG as a component in an unusual branch of gluconeogenesis in Methanobacterium thermoautotrophicum. Their research indicated rapid interconversion of cDPG with other metabolites, demonstrating its significant role in cellular metabolism (Gorkovenko & Roberts, 1993).
Enzymatic Degradation
Sastry et al. (1992) discovered that 2,3-diphosphoglycerate (2,3-DPG) is a product of enzymatic degradation of cDPG in Methanobacterium thermoautotrophicum. This finding was crucial in understanding the role of cDPG in temperature regulation and energy metabolism in methanogens (Sastry et al., 1992).
Synthetase Reaction Characterization
Alebeek et al. (1994) characterized the synthetase reaction in cDPG metabolism, focusing on the enzyme's activity and its response to environmental conditions. This study provided deeper insights into the enzyme's kinetics and its regulatory mechanisms (Alebeek et al., 1994).
Propiedades
Número CAS |
88280-54-0 |
|---|---|
Nombre del producto |
Cyclic-2,3-diphosphoglycerate |
Fórmula molecular |
C3H6O9P2 |
Peso molecular |
248.02 g/mol |
Nombre IUPAC |
(6R)-2,4-dihydroxy-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphepane-6-carboxylic acid |
InChI |
InChI=1S/C3H6O9P2/c4-3(5)2-1-10-13(6,7)12-14(8,9)11-2/h2H,1H2,(H,4,5)(H,6,7)(H,8,9)/t2-/m1/s1 |
Clave InChI |
PZJOIILIPTVGFU-UWTATZPHSA-N |
SMILES isomérico |
C1[C@@H](OP(=O)(OP(=O)(O1)O)O)C(=O)O |
SMILES |
C1C(OP(=O)(OP(=O)(O1)O)O)C(=O)O |
SMILES canónico |
C1C(OP(=O)(OP(=O)(O1)O)O)C(=O)O |
Otros números CAS |
88280-54-0 |
Sinónimos |
2,3-CPP 2,3-cyclopyrophosphoglycerate cycl DPG cyclic-2,3-diphosphoglycerate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




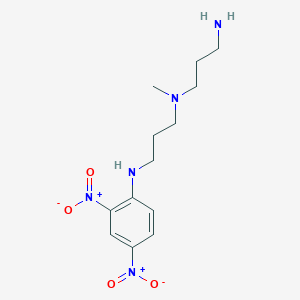

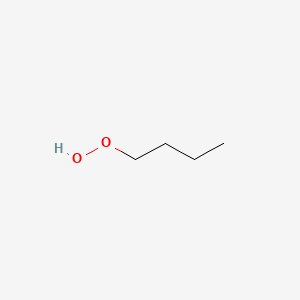
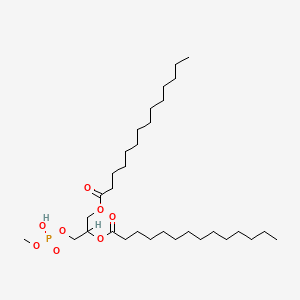

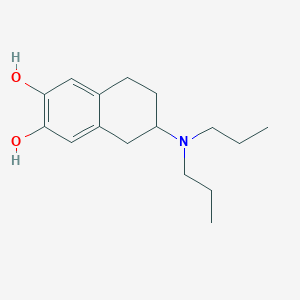




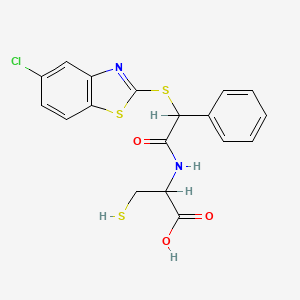
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,2-diol](/img/structure/B1220889.png)
![4-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]benzoic acid ethyl ester](/img/structure/B1220891.png)